molecular formula C14H9Cl2F3O3S B3010267 2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride CAS No. 882747-72-0

2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride

Cat. No. B3010267
CAS RN: 882747-72-0
M. Wt: 385.18
InChI Key: ZDBKWSJSVINPHU-UHFFFAOYSA-N
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Description

The compound 2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride is a chemical that likely contains a biphenyl structure with chloro, methoxy, and trifluoromethyl substituents, as well as a sulfonyl chloride group. This structure suggests potential reactivity typical of sulfonyl chlorides, such as the ability to form sulfonamides and sulfonate esters.

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of aromatic substrates with sulfonyl chlorides. For instance, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with sulfonyl chlorides allows for the direct synthesis of 2,4-diketosulfones . Additionally, the synthesis of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides involves the coupling of an aniline derivative with aryl sulfonyl chlorides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds often includes coordination with metal ions, as seen in the trifluoromethylsulfonate salts of certain ligands that form complexes with copper(II) and cobalt(III) . The presence of a sulfonyl chloride group in the compound suggests a potential for forming derivatives through reactions with nucleophiles.

Chemical Reactions Analysis

Sulfonyl chlorides are known to react with various nucleophiles, including alcohols, to form sulfonate esters . They can also undergo reactions with radicals under metal-free conditions, as seen in the formation of chloro, difluoromethylated products . These reactions are relevant to the chemical behavior of 2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the methoxy group could affect its solubility in organic solvents, while the sulfonyl chloride group would make it reactive towards nucleophilic substitution reactions. The trifluoromethyl group could impart unique electronic effects due to its strong electron-withdrawing nature.

Safety and Hazards

Trifluoromethyl-substituted compounds can cause severe skin burns and eye damage . Contact with water liberates toxic gas .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

5-[2-chloro-4-(trifluoromethyl)phenyl]-2-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3O3S/c1-22-12-5-2-8(6-13(12)23(16,20)21)10-4-3-9(7-11(10)15)14(17,18)19/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBKWSJSVINPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride

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